molecular formula C12H12N2O B13549970 3-(4-(1h-Pyrazol-1-yl)phenyl)prop-2-en-1-ol

3-(4-(1h-Pyrazol-1-yl)phenyl)prop-2-en-1-ol

Cat. No.: B13549970
M. Wt: 200.24 g/mol
InChI Key: UYFYPIYEUFROSP-HNQUOIGGSA-N
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Description

3-(4-(1H-Pyrazol-1-yl)phenyl)prop-2-en-1-ol is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a propenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(1H-Pyrazol-1-yl)phenyl)prop-2-en-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(1H-Pyrazol-1-yl)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the propenol chain can be reduced to form a saturated alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-(1H-Pyrazol-1-yl)phenyl)prop-2-en-1-one.

    Reduction: Formation of 3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-(1H-Pyrazol-1-yl)phenyl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(1H-Pyrazol-1-yl)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(1H-Pyrazol-1-yl)phenyl)prop-2-en-1-ol is unique due to its specific structural features, such as the presence of both a pyrazole ring and a propenol chain, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(E)-3-(4-pyrazol-1-ylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C12H12N2O/c15-10-1-3-11-4-6-12(7-5-11)14-9-2-8-13-14/h1-9,15H,10H2/b3-1+

InChI Key

UYFYPIYEUFROSP-HNQUOIGGSA-N

Isomeric SMILES

C1=CN(N=C1)C2=CC=C(C=C2)/C=C/CO

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C=CCO

Origin of Product

United States

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